2-(2-Hexylphenyl)pyridine
Description
Structure
3D Structure
Properties
CAS No. |
159659-51-5 |
|---|---|
Molecular Formula |
C17H21N |
Molecular Weight |
239.35 g/mol |
IUPAC Name |
2-(2-hexylphenyl)pyridine |
InChI |
InChI=1S/C17H21N/c1-2-3-4-5-10-15-11-6-7-12-16(15)17-13-8-9-14-18-17/h6-9,11-14H,2-5,10H2,1H3 |
InChI Key |
BHENMTYLCQIWCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=CC=C1C2=CC=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Hexylphenyl Pyridine and Its Precursors
Retrosynthetic Analysis and Key Disconnections for the 2-(2-Hexylphenyl)pyridine Scaffold
Retrosynthetic analysis is a powerful tool for devising synthetic routes. For this compound, the primary disconnection is the C-C bond between the pyridine (B92270) and phenyl rings. This leads to two main precursor types: a substituted pyridine and a substituted benzene.
Disconnection 1: C-C Bond between the Rings This disconnection suggests a cross-coupling reaction as the final key step. The precursors would be a 2-halopyridine (e.g., 2-bromopyridine) and a (2-hexylphenyl)metal reagent (e.g., a boronic acid or an organozinc compound), or vice versa.
Disconnection 2: C-Hexyl Bond on the Phenyl Ring An alternative disconnection involves the bond between the phenyl ring and the hexyl group. This approach would start with 2-phenylpyridine (B120327), which would then be functionalized at the ortho-position of the phenyl ring. This strategy often relies on directed metalation.
These disconnections form the basis for the synthetic methodologies discussed in the subsequent sections.
Classical Multi-Step Synthetic Approaches
Traditional methods for synthesizing this compound and its analogs often involve several steps, providing a high degree of control over the final structure.
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming C-C bonds. nih.gov The Suzuki-Miyaura, Negishi, and Stille reactions are prominent examples frequently used for the synthesis of biaryls, including 2-arylpyridines. rsc.org
Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would involve reacting 2-halopyridine with (2-hexylphenyl)boronic acid or 2-pyridylboronic acid with a 1-halo-2-hexylbenzene. The Suzuki-Miyaura reaction is known for its mild reaction conditions and the commercial availability of a wide range of boronic acids. mdpi.comresearchgate.netcsic.es Research has shown that palladium complexes with specific ligands, such as those derived from 2-phenylpyridine derivatives, can be highly effective catalysts for this transformation, even in aqueous solvents under aerobic conditions. researchgate.netresearchgate.net
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner for an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is particularly useful for its high functional group tolerance. wikipedia.org The synthesis of this compound via this route would likely involve the reaction of a 2-halopyridine with a (2-hexylphenyl)zinc halide. The use of Pd₂(dba)₃ and X-Phos as a ligand has been shown to be effective for the Negishi coupling of 2-heterocyclic organozinc reagents with aryl chlorides. organic-chemistry.org
Stille Coupling: The Stille coupling employs an organotin reagent and an organic halide. organic-chemistry.org While effective, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org The synthesis would proceed by reacting a 2-halopyridine with a (2-hexylphenyl)stannane or a 2-stannylpyridine with a 1-halo-2-hexylbenzene. Catalyst systems like Pd(OAc)₂ with XPhos have been developed for the Stille coupling of aryl sulfonates. nih.gov
Table 1: Comparison of Classical Cross-Coupling Reactions for 2-Arylpyridine Synthesis
| Reaction | Organometallic Reagent | Typical Catalyst | Key Advantages | Potential Drawbacks |
| Suzuki-Miyaura | Boronic acid/ester | Pd complexes (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | Mild conditions, commercially available reagents, low toxicity of byproducts. mdpi.comresearchgate.netcsic.es | Boronic acids can be unstable; some reactions require specific ligands. |
| Negishi | Organozinc | Ni or Pd complexes (e.g., Pd₂(dba)₃/XPhos) | High functional group tolerance, reactive organozinc reagents. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org | Organozinc reagents are often prepared in situ and can be moisture-sensitive. |
| Stille | Organostannane | Pd complexes (e.g., Pd(OAc)₂/XPhos) | Tolerant to a wide range of functional groups. organic-chemistry.orgnih.gov | Toxicity and difficulty in removing tin byproducts. organic-chemistry.org |
The introduction of the hexyl group onto the phenyl ring can be achieved either before or after the coupling reaction. Pre-functionalization involves synthesizing 1-bromo-2-hexylbenzene (B14672022) or a related precursor. This can be accomplished through standard electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation followed by reduction, or by using organometallic reagents.
Post-functionalization strategies would involve introducing the hexyl group to a pre-formed 2-phenylpyridine scaffold. This often relies on C-H activation or directed metalation techniques, as discussed below.
Directed ortho Metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. organic-chemistry.org In the context of this compound synthesis, the nitrogen atom of the pyridine ring acts as a directing group, facilitating the deprotonation of the ortho-C-H bond on the phenyl ring by a strong base, typically an organolithium reagent. organic-chemistry.org The resulting lithiated intermediate can then be quenched with an electrophile, in this case, a hexyl halide (e.g., 1-bromohexane), to introduce the hexyl group.
This approach starts with 2-phenylpyridine, which is treated with a strong base like n-butyllithium or lithium diisopropylamide (LDA) to generate the ortho-lithiated species. Subsequent reaction with 1-bromohexane (B126081) would yield the desired this compound. The efficiency of this reaction can be influenced by factors such as the choice of base, solvent, and temperature.
For all the synthetic methods described, optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters include:
Catalyst and Ligand: The choice of palladium or nickel catalyst and the associated ligands significantly impacts the efficiency of cross-coupling reactions. Electron-rich and sterically hindered phosphine (B1218219) ligands, such as XPhos, have shown great success in coupling challenging substrates. nih.gov
Base: In Suzuki-Miyaura couplings, the base plays a critical role in the catalytic cycle. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. nih.govnih.gov
Solvent: The solvent can influence the solubility of reagents and the stability of intermediates. A variety of solvents, from polar aprotics like DMF and THF to aqueous mixtures, have been employed. smolecule.comthieme-connect.com
Temperature and Reaction Time: These parameters need to be carefully controlled to ensure complete reaction while minimizing side reactions and decomposition.
Table 2: Illustrative Reaction Parameters for Suzuki-Miyaura Coupling of 2-Arylpyridines
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 85 | thieme-connect.com |
| 2,3-Dichloro-5-trifluoromethylpyridine | 4-Hydroxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 92 | mdpi.com |
| 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | 95 | thieme-connect.com |
Advanced and Sustainable Synthetic Protocols
In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve atom economy.
C-H Activation: Direct C-H activation has emerged as a powerful alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. acs.orgresearchgate.netnih.govrsc.orgresearchgate.net For the synthesis of this compound, a C-H activation approach could involve the direct coupling of 2-phenylpyridine with a hexylating agent, catalyzed by a transition metal such as palladium or rhodium. acs.orgnih.govthieme-connect.com This strategy avoids the need to synthesize and isolate organometallic reagents, thereby shortening the synthetic sequence and reducing waste. Manganese-catalyzed C-H activation has also been explored as a more cost-effective and less toxic alternative to precious metals. acs.orgnih.gov
Photoredox Catalysis: Visible-light photoredox catalysis has gained prominence as a green and sustainable method for forging chemical bonds. acs.orgacs.org A sustainable method for preparing 2-arylpyridines involves the C-H arylation of pyridines using in situ formed diazonium salts from anilines, facilitated by a photoredox catalyst under blue LED irradiation. acs.orgacs.org This approach could potentially be adapted for the synthesis of this compound.
Flow Chemistry: Continuous-flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. thieme-connect.com Suzuki-Miyaura cross-coupling reactions have been successfully performed in continuous-flow systems, often with reduced reaction times and improved yields. thieme-connect.com
Green Solvents and Catalysts: The use of environmentally benign solvents, such as water or ethanol (B145695), is a key aspect of green chemistry. nih.govnih.gov Furthermore, the development of recyclable nanocatalysts, such as palladium supported on lanthanum phosphate (B84403) or lanthanum fluoride, offers a sustainable approach to Suzuki-Miyaura couplings, allowing for catalyst recovery and reuse over multiple cycles. nih.govnih.govacs.org
Mechanistic Studies on Catalytic Synthesis of this compound
The mechanism of the catalytic synthesis of 2-arylpyridines is highly dependent on the chosen synthetic route. For the widely employed Suzuki-Miyaura coupling, the catalytic cycle is well-established. It generally begins with the oxidative addition of the aryl halide to the Pd(0) catalyst to form a Pd(II) species. This is followed by transmetalation, where the organoborane compound reacts with the Pd(II) complex, transferring the aryl group to the palladium center. The final step is reductive elimination, which forms the desired biaryl product and regenerates the Pd(0) catalyst, allowing the cycle to continue. organic-chemistry.org
In the case of C-H activation reactions, the mechanism can be more complex and varied. For rhodium-catalyzed ortho-alkylation of 2-phenylpyridines with olefins, it is proposed that the reaction is initiated by the coordination of the pyridine nitrogen to the rhodium center. This directs the regioselective activation of the ortho-C-H bond of the phenyl ring, leading to the formation of a cyclometalated intermediate. Subsequent insertion of the olefin and reductive elimination yields the alkylated product. researchgate.net
Recent studies on the C-H functionalization of pyridines have also explored the use of a transient activator strategy. nih.gov In a palladium-catalyzed diarylation of pyridines, it was found that the in-situ generation of an N-methylpyridinium salt facilitates arylation at the 2- and 6-positions. nih.gov This suggests a mechanism where the activation of the pyridine ring enhances its reactivity towards the catalytic cycle.
Flow Chemistry and Continuous Manufacturing Techniques for Scalable Production
Flow chemistry, or continuous manufacturing, has emerged as a powerful tool for the scalable and safe production of chemical compounds. The use of microreactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. nih.gov
Atom-Economical and Green Chemistry Methodologies
The principles of green chemistry aim to design chemical processes that are environmentally benign. This includes the use of non-toxic reagents and solvents, maximizing atom economy, and reducing energy consumption. nih.govbohrium.comnih.gov
The synthesis of pyridines has seen a shift towards greener methodologies. One-pot multicomponent reactions are a prime example of an atom-economical approach, where multiple starting materials are combined in a single step to form a complex product, minimizing waste. bohrium.comacs.org Iron-catalyzed cyclization of ketoxime acetates and aldehydes represents a green synthesis of substituted pyridines, utilizing an earth-abundant and less toxic metal catalyst. rsc.org
Direct C-H functionalization is inherently more atom-economical than traditional cross-coupling reactions that require pre-functionalized starting materials. beilstein-journals.org The development of catalytic systems that operate under milder conditions and in greener solvents further contributes to the sustainability of these synthetic routes. For example, the use of p-sulfonic acid calix acs.orgarene as a reusable organocatalyst for the synthesis of 2-arylpyridines under solvent-free conditions is a notable advancement in this area. academie-sciences.fr
Purification and Isolation Strategies for High-Purity this compound
The purification of the final product is a critical step to ensure high purity, which is often required for its intended applications. For this compound, standard chromatographic and crystallization techniques are typically employed.
Column Chromatography: Flash column chromatography is a common method for the purification of 2-arylpyridines. researchgate.netmdpi.comscispace.com The crude reaction mixture is loaded onto a silica (B1680970) gel column and eluted with a suitable solvent system, typically a mixture of a non-polar solvent like heptane (B126788) or n-hexane and a more polar solvent such as ethyl acetate. mdpi.comscispace.com The polarity of the eluent is gradually increased to separate the desired product from unreacted starting materials and byproducts.
Crystallization: Recrystallization is another effective method for obtaining high-purity crystalline solids. rsc.org The crude product is dissolved in a minimal amount of a hot solvent in which it is highly soluble, and then the solution is allowed to cool slowly. As the solubility decreases with temperature, the pure compound crystallizes out, leaving impurities in the solution. For 2-arylpyridines, solvents like methanol (B129727) or ethanol are often used for recrystallization. academie-sciences.fr
The choice of purification method depends on the physical state of the product (solid or oil) and the nature of the impurities. A combination of chromatography and crystallization may be necessary to achieve the desired level of purity.
Advanced Structural Elucidation and Spectroscopic Characterization of 2 2 Hexylphenyl Pyridine
Conformational Analysis via High-Resolution Nuclear Magnetic Resonance Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the solution-state conformation and dynamics of molecules like 2-(2-Hexylphenyl)pyridine. The steric clash between the pyridine (B92270) ring and the ortho-hexyl group on the phenyl ring restricts free rotation around the C-C single bond connecting the two aromatic systems. This restricted rotation gives rise to a non-planar conformation, characterized by a specific dihedral angle between the two rings.
Two-Dimensional NMR Techniques for Connectivity and Spatial Proximity
Two-dimensional (2D) NMR techniques are instrumental in assigning the complex proton (¹H) and carbon (¹³C) NMR spectra of this compound and establishing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling networks, allowing for the unambiguous assignment of protons within the pyridine and phenyl rings, as well as the hexyl chain. For instance, the correlation between the pyridyl proton adjacent to the phenyl ring and the neighboring proton on the pyridine ring can be established. Similarly, the sequential correlations within the hexyl chain (CH₂-CH₂-...) can be traced.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton to its directly attached carbon atom. This is crucial for assigning the ¹³C signals based on the already assigned ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for establishing the connectivity between the two aromatic rings, for example, by observing a correlation between the pyridyl protons and the quaternary carbon of the phenyl ring to which the pyridine is attached.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. For this compound, NOESY is critical for determining the preferred conformation in solution. A strong NOE between the proton at the 6-position of the pyridine ring and the protons of the hexyl group would confirm a conformation where these groups are in close proximity. The relative intensities of NOE cross-peaks can provide semi-quantitative information about inter-proton distances, which can be used to estimate the dihedral angle between the rings.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on data for similar compounds. rsc.orgchemicalbook.comnih.gov
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| Pyridyl-H3 | 7.20-7.30 | 122.0-123.0 |
| Pyridyl-H4 | 7.70-7.80 | 136.5-137.5 |
| Pyridyl-H5 | 7.20-7.30 | 120.0-121.0 |
| Pyridyl-H6 | 8.60-8.70 | 149.0-150.0 |
| Phenyl-H | 7.10-7.40 | 125.0-130.0 |
| Hexyl-CH₂ (alpha) | 2.60-2.70 | 35.0-36.0 |
| Hexyl-CH₂ | 1.20-1.60 | 22.0-32.0 |
| Hexyl-CH₃ | 0.80-0.90 | 14.0-15.0 |
| Pyridyl-C2 | - | 157.0-158.0 |
| Phenyl-C1' | - | 139.0-140.0 |
| Phenyl-C2' | - | 141.0-142.0 |
Dynamic NMR for Investigating Rotational Barriers and Fluxional Behavior
The rotation around the C-C bond connecting the pyridine and phenyl rings is a dynamic process. The energy barrier to this rotation can be quantified using dynamic NMR (DNMR) spectroscopy. epfl.chnih.govresearchgate.netcapes.gov.br At low temperatures, the rotation is slow on the NMR timescale, and distinct signals may be observed for the different, non-equivalent protons of the atropisomers (if the molecule is appropriately substituted to be chiral). As the temperature increases, the rate of rotation increases. At a certain temperature, known as the coalescence temperature (Tc), the two distinct signals broaden and merge into a single, averaged signal.
By analyzing the lineshape of the exchanging signals at different temperatures, the rate of rotation (k) can be determined. The Gibbs free energy of activation (ΔG‡), which represents the rotational barrier, can then be calculated using the Eyring equation. For ortho-substituted biaryls, these barriers are typically in the range that is accessible by DNMR. researchgate.net The magnitude of the rotational barrier in this compound is expected to be significant due to the steric hindrance imposed by the hexyl group.
Single-Crystal X-ray Diffraction Studies for Solid-State Molecular Architecture
Crystal Packing Motifs and Intermolecular Interactions
In the solid state, molecules of this compound will arrange themselves in a specific, repeating pattern known as a crystal lattice. The way these molecules pack is governed by a variety of intermolecular interactions. iucr.orgrsc.orgresearchgate.net For this compound, these interactions would likely include:
van der Waals forces: These are the primary interactions governing the packing of the non-polar hexyl chains and the aromatic rings.
C-H···π interactions: The hydrogen atoms of the hexyl chain or the aromatic rings can interact with the electron-rich π-systems of neighboring molecules.
C-H···N interactions: A weak hydrogen bond could potentially form between a C-H bond of one molecule and the nitrogen atom of the pyridine ring of another.
Analysis of the crystal packing can reveal the formation of specific supramolecular motifs, such as dimers or chains, which are held together by these non-covalent interactions.
Below is a hypothetical table of crystallographic data for this compound, extrapolated from data for 2-phenylpyridine (B120327). researchgate.netacs.org
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.6 |
| b (Å) | ~11.6 |
| c (Å) | ~12.5 |
| β (°) | ~104 |
| Dihedral Angle (°) | ~50-70 |
The dihedral angle between the pyridine and phenyl rings in the solid state is a key structural parameter. In unsubstituted 2-phenylpyridine, this angle is around 21 degrees, which is a compromise between π-conjugation (favoring planarity) and steric hindrance. researchgate.net The presence of the bulky hexyl group at the ortho position in this compound would force this angle to be significantly larger, likely in the range of 50-70 degrees, to alleviate steric strain. iucr.org
Examination of Conformational Polymorphism
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. scivisionpub.com Conformational polymorphism arises when different crystalline forms contain molecules in different conformations. Given the rotational flexibility around the C-C bond, it is plausible that this compound could exhibit conformational polymorphism. Different crystallization conditions (e.g., solvent, temperature) could trap different conformers in the solid state, leading to polymorphs with distinct crystal packing and physical properties. The investigation of polymorphism is crucial as different polymorphs can have different stabilities and properties.
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Assignment
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a "fingerprint" of a molecule based on its vibrational modes. nih.govnist.govresearchgate.netrsc.org These techniques are excellent for identifying the functional groups present in this compound.
C-H stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching vibrations from the hexyl group appear at lower wavenumbers, in the 2850-2960 cm⁻¹ range.
C=C and C=N stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine and phenyl rings are found in the 1400-1600 cm⁻¹ region. These bands are often characteristic of the aromatic system.
Ring breathing modes: The pyridine ring exhibits a characteristic "ring breathing" vibration, which is often a strong and sharp band in the Raman spectrum around 1000 cm⁻¹.
C-H bending: Out-of-plane C-H bending vibrations appear in the 690-900 cm⁻¹ region and can be diagnostic of the substitution pattern on the aromatic rings.
A comparison of the experimental vibrational spectra with theoretical calculations (e.g., using Density Functional Theory, DFT) can aid in the precise assignment of the observed vibrational modes. rsc.org
A table of characteristic vibrational frequencies for this compound is provided below, based on known data for similar compounds. nih.govnist.govresearchgate.netrsc.org
| Vibrational Mode | Hypothetical Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H stretch | 3050-3100 | IR, Raman |
| Aliphatic C-H stretch | 2850-2960 | IR, Raman |
| C=C/C=N stretch | 1400-1600 | IR, Raman |
| Pyridine ring breathing | ~1000 | Raman |
| Out-of-plane C-H bend | 750-850 | IR |
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if applicable to chiral derivatives)
Optical Rotatory Dispersion (ORD)
Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of the wavelength of the light. jasco-global.combiologic.net This phenomenon is observed only in chiral molecules, which are molecules that are non-superimposable on their mirror images. jasco-global.com For a compound like this compound to be optically active and thus exhibit an ORD spectrum, the hexyl substituent would need to possess a chiral center. A standard n-hexyl group does not have a chiral carbon. However, if a chiral isomer, such as (S)-2-hexylphenyl)pyridine or (R)-2-hexylphenyl)pyridine, were synthesized, it would be expected to be optically active.
The ORD curve, a plot of specific rotation [α] versus wavelength (λ), provides valuable stereochemical information. numberanalytics.com The curve's shape, particularly in the region of an absorption band, can be used to determine the absolute configuration of a molecule. numberanalytics.com This characteristic feature within an absorption band is known as the Cotton effect, which can be either positive or negative. numberanalytics.com
Detailed Research Findings
A comprehensive review of the scientific literature reveals a notable absence of specific experimental studies on the Optical Rotatory Dispersion of this compound. Research has been conducted on the chiroptical properties of more complex systems containing pyridine moieties, such as polymers and metal complexes, where chirality is introduced to study aggregate geometries or the effects of ligand substitution. rsc.orgnih.gov However, dedicated ORD analysis and corresponding data for the standalone molecule this compound are not available in the reviewed literature.
The principles of ORD dictate that in the absence of a chromophore in the vicinity of the chiral center, a plain ORD curve would be observed, showing a gradual increase or decrease in rotation with decreasing wavelength. biologic.net If a chiral version of this compound were analyzed, the phenyl and pyridine rings, which absorb in the UV region, would act as chromophores. The interaction of these chromophores with a chiral hexyl group would likely produce a complex ORD curve with one or more Cotton effects.
Hypothetical ORD Data for a Chiral Analog
To illustrate the type of data that would be obtained from an ORD analysis of a chiral version of the title compound, a hypothetical data table is presented below. This table represents plausible specific rotation values at various wavelengths for a hypothetical chiral isomer, such as (S)-2-(2-Hexylphenyl)pyridine, dissolved in a specified solvent.
Table 1: Hypothetical Optical Rotatory Dispersion Data for a Chiral Analog of this compound
| Wavelength (nm) | Specific Rotation [α] (degrees) |
| 700 | +15 |
| 589 (Na D-line) | +25 |
| 450 | +50 |
| 350 | +120 |
| 320 (Peak) | +350 |
| 300 (Trough) | -150 |
| 280 | +80 |
Note: The data in this table is purely illustrative and does not represent experimentally determined values for this compound. It serves to demonstrate the format and nature of ORD data, including a hypothetical Cotton effect (a peak at 320 nm and a trough at 300 nm).
Computational and Theoretical Investigations of 2 2 Hexylphenyl Pyridine
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
DFT calculations are a powerful tool for investigating the electronic characteristics of molecules. For 2-(2-Hexylphenyl)pyridine, these calculations would provide fundamental insights into its reactivity, stability, and intermolecular interactions.
Frontier Molecular Orbital (FMO) Analysis and Energy Gaps
FMO theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. An analysis for this compound would involve calculating the energies of these orbitals and the resulting HOMO-LUMO energy gap. A smaller energy gap typically suggests higher reactivity.
Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound
| Parameter | Value |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
This table is for illustrative purposes only, as no specific data has been found in published research.
Electrostatic Potential Surface (ESP) Mapping and Charge Distribution
An ESP map provides a visual representation of the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions. For this compound, the ESP map would highlight the electron-rich regions (typically around the nitrogen atom of the pyridine (B92270) ring) and electron-deficient regions, which would likely be associated with the hydrogen atoms of the aromatic rings.
Dipole Moment and Polarizability Computations
Table 2: Hypothetical Dipole Moment and Polarizability Data for this compound
| Property | Value |
| Dipole Moment (Debye) | Data not available |
| Polarizability (ų) | Data not available |
This table is for illustrative purposes only, as no specific data has been found in published research.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior
MD simulations are used to study the movement of atoms and molecules over time, providing a detailed picture of the conformational flexibility and dynamic behavior of a molecule.
Exploration of Conformational Ensembles in Various Environments
The hexyl chain attached to the phenyl ring of this compound introduces significant conformational flexibility. MD simulations could explore the different possible spatial arrangements (conformers) of this chain and the rotational barrier between the phenyl and pyridine rings. These simulations could be performed in a vacuum or in different solvent environments to understand how the surroundings affect the molecule's shape.
Solvent Effects on Molecular Flexibility and Preferred Conformations
The presence of a solvent can have a profound impact on the conformational preferences of a molecule. MD simulations in different solvents (e.g., polar and nonpolar) would reveal how interactions with solvent molecules influence the flexibility of the hexyl chain and the dihedral angle between the aromatic rings of this compound. This information is critical for understanding its behavior in realistic chemical environments.
Quantum Chemical Studies on Reaction Pathways and Transition States
No literature is currently available that specifically details the quantum chemical studies of reaction pathways and transition states for this compound.
Mechanistic Insights into Derivatization Reactions
There are no published mechanistic insights into the derivatization reactions of this compound derived from computational studies.
Prediction of Reactivity and Regioselectivity
Specific predictions of reactivity and regioselectivity for this compound using computational methods have not been reported in the scientific literature.
Ligand Field Theory and Computational Modeling of Coordination Complexes Involving this compound
There are no available studies that apply ligand field theory or computational modeling to coordination complexes specifically containing the this compound ligand.
Reactivity and Derivatization Strategies for 2 2 Hexylphenyl Pyridine
Electrophilic Aromatic Substitution on the Phenyl and Pyridine (B92270) Rings
The introduction of functional groups onto the aromatic framework of 2-(2-Hexylphenyl)pyridine via electrophilic aromatic substitution (SEAr) is a key derivatization strategy. The reaction's outcome is largely governed by the directing effects of the substituents already present on the rings. The pyridine ring, being electron-deficient, generally deactivates the attached phenyl ring towards electrophilic attack. Conversely, the pyridine ring itself is highly resistant to electrophilic substitution due to the deactivating effect of the nitrogen atom. wikipedia.org
Regioselectivity and Site-Specificity Considerations
In the case of this compound, the phenyl ring contains two directing groups: the ortho-hexyl group and the para-pyridyl group. The hexyl group is an alkyl substituent and therefore an activating, ortho, para-director. The 2-pyridyl group is an electron-withdrawing group, which deactivates the phenyl ring and directs incoming electrophiles to the meta-position relative to the carbon-carbon bond linking the two rings.
The interplay of these effects determines the ultimate regioselectivity. For electrophilic substitution on the phenyl ring of the closely related 2-phenylpyridine (B120327), the reaction typically occurs at the positions meta or para to the pyridyl substituent. For instance, kinetic studies of the nitration of 2-phenylpyridine show that substitution occurs on the phenyl ring, with the conjugate acid being the reacting species. rsc.org In ruthenium-catalyzed reactions, a strong para-directing effect from a Ru-C(aryl) σ bond can lead to selective substitution at the position meta to the chelating pyridyl group. nih.govscispace.comacs.org
For this compound specifically, the directing effects would likely lead to a mixture of products, with substitution occurring at positions C-4' and C-6' (ortho and para to the hexyl group) and C-3' and C-5' (meta to the pyridyl group). The precise outcome would depend on the reaction conditions and the nature of the electrophile.
Direct electrophilic substitution on the pyridine ring is generally challenging and requires harsh conditions. When it does occur, it typically favors the 3- and 5-positions. chemrxiv.org
Introduction of Diverse Functional Groups
A variety of functional groups can be introduced onto the 2-phenylpyridine scaffold using electrophilic aromatic substitution protocols. These methods are broadly applicable to this compound, with the understanding that the regioselectivity will be influenced by the hexyl group.
Halogenation: Ruthenium(I)-catalyzed reactions provide a method for the highly meta-selective monohalogenation of 2-phenylpyridine and its derivatives using N-halosuccinimides (NXS) as halogenating agents. rsc.orgrsc.org Another approach for meta-chlorination involves a dearomatization-addition-rearomatization sequence. orgsyn.orgorgsyn.org
Nitration: The nitration of 2-phenylpyridine has been studied, indicating that the reaction proceeds on the conjugate acid to yield a mixture of 2'-, 3'-, and 4'-nitro-2-phenylpyridines. rsc.org Regioselective nitration can sometimes be achieved using solid zeolite catalysts under mild conditions. google.com
Sulfonation: Ruthenium(II) complexes can catalyze the selective meta-sulfonation of 2-phenylpyridines with sulfonyl chlorides. nih.govscispace.comacs.org This process involves the formation of a stable Ru-C(aryl) σ bond that directs the electrophilic aromatic substitution to the meta position.
The table below summarizes representative electrophilic substitution reactions on the 2-phenylpyridine core.
| Reaction | Reagents and Conditions | Position of Substitution (on Phenyl Ring) | Product Example |
| Bromination | N-Bromosuccinimide (NBS), Ru catalyst, Oxidant, 110 °C | meta | 2-(3-Bromo-phenyl)-pyridine |
| Chlorination | N-Chlorosuccinimide (NCS), Ru catalyst, Oxidant, 110 °C | meta | 2-(3-Chloro-phenyl)-pyridine |
| Sulfonation | TsCl, [RuCl₂(p-cymene)]₂, AgSbF₆, DCE, 80 °C | meta | 2-(3-Tosýl-phenyl)-pyridine |
| Nitration | HNO₃, H₂SO₄ | Mixture of ortho, meta, para | 2-(4-Nitro-phenyl)-pyridine |
Nucleophilic Attack and Substitution Reactions on Activated Positions
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. wikipedia.org For this compound, the C2 position is blocked by the phenyl ring, leaving the C4 and C6 positions as potential sites for nucleophilic addition or substitution.
Direct nucleophilic aromatic substitution (SNAr) of hydrogen is rare and typically requires an oxidizing agent or specific activating groups. A more common strategy involves the introduction of a good leaving group, such as a halogen, onto the pyridine ring. For example, 2-fluoropyridines undergo SNAr reactions much faster than their 2-chloro counterparts. nih.gov This enhanced reactivity allows for the introduction of a wide array of nucleophiles under mild conditions.
A synthetic sequence for this compound could therefore involve an initial oxidation to the N-oxide, followed by reaction with a halogenating agent (e.g., POCl₃) to install a chlorine atom at the 2- or 6-position, which can then be displaced by various nucleophiles. The synthesis of novel 2-phenylpyridine derivatives has been achieved through nucleophilic substitution reactions on appropriately functionalized precursors. mdpi.com
Directed Ortho Metalation (DoM) and Subsequent Transformations
Directed ortho metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on a directing metalation group (DMG), which coordinates to an organolithium reagent and directs deprotonation to the adjacent ortho position. baranlab.org
In this compound, the pyridine nitrogen atom serves as an effective DMG. It can direct the lithiation to two primary positions: the C-6 position of the pyridine ring and the C-2' position of the phenyl ring (the position bearing the hexyl group). However, the bulky hexyl group at the C-2' position would sterically hinder deprotonation at that site. Therefore, lithiation is most likely to occur regioselectively at the C-6 position of the pyridine ring. Studies on similar 2-substituted pyridines have shown that lithiation often occurs specifically at the C-6 position. researchgate.net
Scope and Limitations of Lithiation for Further Functionalization
The lithiation of this compound, likely at the C-6 position, generates a potent nucleophilic intermediate, 2-(2-Hexylphenyl)-6-lithiopyridine. This intermediate can react with a wide range of electrophiles to introduce new functional groups.
Scope:
Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) can introduce alkyl groups.
Carbonyl Addition: Reactions with aldehydes and ketones yield secondary and tertiary alcohols, respectively.
Carboxylation: Quenching the lithiated species with carbon dioxide (CO₂) provides the corresponding carboxylic acid.
Silylation/Borylation: Reaction with silyl halides (e.g., TMSCl) or boronic esters introduces useful synthetic handles for further cross-coupling reactions.
Limitations:
Steric Hindrance: The bulky 2-hexylphenyl group may sterically impede the approach of very large electrophiles to the C-6 lithiated position.
Competing Reactions: The strong basicity of the organolithium intermediate can lead to side reactions if the electrophile contains acidic protons.
Functional Group Tolerance: The organolithium reagent is incompatible with many functional groups (e.g., esters, nitro groups) on the electrophile.
Cross-Coupling Reactions with Metalated Intermediates
The organolithium intermediate generated via DoM can participate in various transition metal-catalyzed cross-coupling reactions, significantly expanding the synthetic utility of this strategy. rsc.orgwikipedia.org A common approach involves transmetalation from lithium to another metal, such as zinc, boron, or tin, to generate a more stable and less reactive organometallic reagent suitable for cross-coupling.
Alternatively, the lithiated species can sometimes be used directly in cross-coupling reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly valuable for forming new carbon-carbon bonds. researchgate.net For example, after conversion of the 6-lithio intermediate to a 6-boronic ester, a subsequent Suzuki coupling with an aryl halide could be used to synthesize 2-(2-Hexylphenyl)-6-arylpyridines.
The table below outlines potential cross-coupling reactions starting from the metalated intermediate of this compound.
| Coupling Reaction | Metalated Intermediate | Coupling Partner | Catalyst | Resulting C-C Bond |
| Suzuki-Miyaura | 6-B(OR)₂-Pyridine Derivative | Aryl/Vinyl Halide | Pd(PPh₃)₄, Base | sp²-sp² |
| Negishi | 6-ZnCl-Pyridine Derivative | Aryl/Vinyl Halide | Pd(PPh₃)₄ | sp²-sp² |
| Stille | 6-SnBu₃-Pyridine Derivative | Aryl/Vinyl Halide | Pd(PPh₃)₄ | sp²-sp² |
| Sonogashira | 6-Iodo-Pyridine Derivative | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | sp²-sp |
Peripheral Functionalization of the Hexyl Chain
The functionalization of the hexyl chain of this compound presents a significant challenge characteristic of unactivated alkanes. The C-H bonds along the chain are strong and non-polar, rendering them largely unreactive under typical synthetic conditions. illinois.edu Reactivity is often dominated by the more electronically rich phenyl and pyridine rings or the activated benzylic position.
The hexyl chain possesses three distinct types of C-H bonds: the benzylic C-H bonds on the carbon directly attached to the phenyl ring, the internal methylene (-(CH2)4-) C-H bonds, and the terminal methyl (-CH3) C-H bonds. The benzylic position is the most reactive site on the alkyl chain due to the ability of the adjacent aromatic ring to stabilize radical, cationic, or anionic intermediates through resonance. qorganica.esorgchemboulder.comchemistrysteps.com Consequently, many reactions that target alkyl chains on aromatic rings, such as radical halogenation or strong oxidation, will preferentially occur at this benzylic carbon. libretexts.orgcolorado.edu
Achieving selective functionalization at the peripheral positions—the internal methylene groups or, more specifically, the terminal methyl group—requires overcoming the inherent reactivity of the benzylic site and differentiating between the numerous, chemically similar C-H bonds of the methylene units.
Table 1: Comparison of C-H Bond Types in the Hexyl Chain of this compound
| Position | Bond Type | Relative Bond Dissociation Energy (BDE) | General Reactivity | Key Intermediates |
| Benzylic (C1') | Secondary (sec-C-H) | Lowest | Highest on the alkyl chain | Resonance-stabilized benzylic radical/ion |
| Internal (C2'-C5') | Secondary (sec-C-H) | Intermediate | Low | Secondary alkyl radical/ion |
| Terminal (C6') | Primary (pri-C-H) | Highest | Lowest | Primary alkyl radical/ion |
Terminal Group Modifications for Tailored Properties
The selective modification of the terminal methyl group of the hexyl chain is a formidable task in synthetic chemistry, often referred to as terminal or ω-functionalization. illinois.edubohrium.com Such modifications would be highly valuable for tailoring the physicochemical properties of the molecule, for instance, by introducing polar functional groups to alter solubility or to provide a handle for further conjugation.
Direct and selective functionalization of the terminal methyl group in the presence of the more reactive benzylic position and the aromatic rings has not been specifically reported for this compound. The quest for catalysts that can selectively functionalize the terminal position of linear alkanes has been a significant goal for decades. illinois.edu Strategies developed for simpler alkanes often rely on sophisticated transition-metal catalysts that operate through mechanisms that can favor the sterically least hindered position. acs.orgbohrium.com These approaches, however, face challenges such as catalyst deactivation and the need for specialized, often expensive, reagents. illinois.edu
Hypothetically, applying advanced catalytic systems to this compound could potentially lead to terminal functionalization. For example, certain rhodium-catalyzed borylation reactions have shown remarkable selectivity for the terminal C-H bonds of alkanes. acs.org Such a transformation would install a versatile borane group at the end of the hexyl chain, which could then be converted into a variety of other functional groups like alcohols, amines, or halides.
Challenges and Potential Strategies:
A major hurdle is the chemoselectivity. The catalyst must differentiate the terminal C-H bond from the numerous internal secondary C-H bonds and the highly reactive benzylic C-H bonds. Most catalytic systems for C-H activation are sensitive to steric hindrance, which can be a guiding principle for achieving terminal selectivity. youtube.com
Table 2: Summary of Challenges and Hypothetical Approaches for Terminal Functionalization
| Challenge | Description | Hypothetical Approach |
| Chemoselectivity | The molecule contains more reactive sites (aromatic rings, benzylic C-H) than the target terminal C-H bond. | Utilization of shape-selective catalysts (e.g., zeolites) or catalysts that preferentially react at the least sterically hindered position. illinois.edu |
| Reactivity | The terminal primary C-H bonds are the strongest and least reactive on the alkyl chain. | Employing highly reactive catalytic intermediates capable of activating strong C-H bonds under thermal or photochemical conditions. bohrium.com |
| Catalyst Compatibility | The pyridine nitrogen atom can act as a Lewis base and potentially coordinate to and deactivate the metal catalyst. | Selection of a catalyst that is tolerant to Lewis basic functional groups or use of protecting groups, though this adds synthetic steps. |
| Product Control | Reactions might lead to a mixture of products functionalized at different positions along the chain. | Fine-tuning of ligand and reaction conditions to favor a single regioisomer. |
Coordination Chemistry of 2 2 Hexylphenyl Pyridine
Electronic, Magnetic, and Optical Properties of 2-(2-Hexylphenyl)pyridine Metal Complexes
Magneto-Structural Correlations
At present, there is no published research specifically investigating the magnetic properties of metal complexes containing this compound. Therefore, a discussion of magneto-structural correlations for its complexes is purely speculative. In general, such correlations aim to establish a relationship between the structural parameters of a coordination complex (e.g., bond lengths, bond angles, and intermolecular distances) and its magnetic behavior (e.g., spin state, magnetic anisotropy, and magnetic coupling between metal centers). For a hypothetical mononuclear complex of this compound with a paramagnetic metal ion, the coordination geometry enforced by the ligand would be a key determinant of the magnetic properties. For polynuclear complexes, the hexyl group could influence the bridging modes of other ligands or the self-assembly of the complex, thereby affecting the magnetic exchange interactions between metal centers. Without experimental data, no definitive correlations can be drawn.
Reactivity and Stoichiometric Transformations of this compound Metal Complexes
The reactivity of metal complexes is intrinsically linked to the nature of their ligands. The electronic and steric properties of this compound would be expected to play a crucial role in the reactivity of its coordination compounds.
Ligand exchange and substitution reactions are fundamental processes in coordination chemistry. The rates and mechanisms of these reactions are influenced by factors such as the nature of the metal ion, the entering and leaving ligands, and the steric and electronic properties of the ancillary ligands. For a hypothetical complex of this compound, the bulky hexyl group could sterically hinder the approach of incoming ligands, potentially slowing down associative substitution pathways. Conversely, it might also electronically influence the metal-ligand bond strength, affecting dissociative pathways. Without experimental studies on such complexes, any discussion of their substitution kinetics and mechanisms remains conjectural.
The redox behavior of a metal complex is a composite of the properties of the metal center and its surrounding ligands. The this compound ligand itself is expected to have a redox profile that can be perturbed upon coordination. The electron-donating or -withdrawing nature of the hexyl group, though primarily alkyl and thus weakly electron-donating, could subtly influence the electron density at the metal center. This, in turn, would affect the formal reduction potentials of the metal-centered redox couples. Furthermore, the ligand itself could be subject to redox processes, although phenylpyridine ligands are generally considered redox-inactive in the typical potential windows of their metal complexes. To understand the specific redox chemistry of this compound metal complexes, cyclic voltammetry and other electrochemical studies would be necessary. In the absence of such data, a detailed analysis is not possible.
Applications of 2 2 Hexylphenyl Pyridine in Advanced Materials and Catalysis
Catalysis and Organocatalysis
The nitrogen atom of the pyridine (B92270) ring and the potential for cyclometalation involving the phenyl C-H bond make 2-arylpyridines versatile ligands in catalysis. The 2-hexyl substituent in 2-(2-Hexylphenyl)pyridine is expected to modulate the electronic and steric environment of the metal center, thereby influencing catalytic activity, selectivity, and longevity.
Ligand for Homogeneous Transition Metal Catalysis (e.g., C-H Activation, Cross-Coupling, Polymerization)
The 2-phenylpyridine (B120327) moiety is a classic directing group for ortho-C-H activation, facilitating the formation of a stable five-membered palladacycle intermediate. rsc.orgresearchgate.netnih.gov This reactivity is central to its application in various coupling reactions. For this compound, the pyridine nitrogen acts as an effective coordinating site for transition metals like palladium, rhodium, and iridium. nih.govresearchgate.net The presence of the bulky hexyl group at the adjacent ortho-position of the phenyl ring can sterically influence the approach of substrates to the catalytic center.
In C-H activation reactions, palladium-catalyzed functionalization at the ortho-position of the phenyl ring is a well-established transformation for 2-phenylpyridine. nih.gov The this compound ligand can be expected to participate similarly, directing the metal to activate a C-H bond on a substrate molecule. The increased solubility imparted by the hexyl group is advantageous, particularly for reactions in organic solvents, potentially leading to higher catalyst turnover numbers.
In cross-coupling reactions , such as the Suzuki-Miyaura coupling, 2-arylpyridine derivatives are crucial. nih.govsigmaaldrich.comnih.gov While 2-pyridyl boron reagents can be unstable, using derivatives like this compound as part of a ligand scaffold on the metal catalyst (e.g., palladium) can promote efficient coupling. The steric hindrance from the hexyl group could enhance reductive elimination, the final step in many cross-coupling catalytic cycles.
For polymerization reactions, particularly of olefins like ethylene, late transition metal catalysts with pyridine-containing ligands are employed. nih.govfrontiersin.org While bis(imino)pyridine ligands are more common, the fundamental coordinating ability of the pyridine nitrogen in this compound makes it a potential ligand for such transformations. The alkyl substituent can influence the polymer's molecular weight and branching by modifying the electronic and steric properties of the active catalytic species. rsc.org
Table 1: Representative Homogeneous Catalytic Reactions Using 2-Phenylpyridine Scaffolds This table presents data for the parent 2-phenylpyridine system to illustrate the expected catalytic role of this compound.
| Catalytic Reaction | Metal Catalyst | Substrates | Product Yield | Reference |
| C-H Hydroxylation | Pd(OAc)₂ | 2-phenylpyridine, TBHP | 58% | nih.gov |
| C-H Arylation | Pd(OAc)₂ | 2-phenylpyridine, 2-(phenoxymethyl)oxirane | 92% | nih.gov |
| C-H Alkylation | Palladium Catalyst | 2-phenylpyridines, Alkyl iodides | Good to excellent | rsc.org |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ / PCy₃ | Pyridine-2-sulfinate, 4-chlorotoluene | 91% | nih.gov |
Asymmetric Catalysis Employing Chiral Derivatives of this compound
The development of chiral pyridine derivatives is highly sought after for asymmetric catalysis. chim.itnih.gov While this compound itself is achiral, chirality can be introduced by modifying its structure. For instance, introducing a chiral center on the hexyl chain or creating a planar-chiral derivative through coordination with a metal complex could yield effective asymmetric catalysts. scispace.com
These chiral derivatives could be employed as ligands in copper-catalyzed asymmetric alkylations or as nucleophilic catalysts in enantioselective acyl transfer reactions. nih.govresearcher.life The fundamental 2-arylpyridine framework provides a robust and tunable platform for designing new chiral ligands and catalysts. The hexyl group's steric influence would be a critical design element in controlling the enantioselectivity of the catalyzed reaction.
Table 2: Examples of Asymmetric Reactions with Chiral Pyridine Derivatives This table illustrates the potential applications for chiral variants of this compound.
| Reaction Type | Catalyst System | Substrate | Enantiomeric Excess (ee) | Reference |
| Conjugate Addition | CuBr·SMe₂ / Chiral Diphosphine | 2-Alkenyl Pyridine | >99% ee | nih.gov |
| Asymmetric Hydrogenation | [Rh(COD)binapine]BF₄ | 2-Pyridine Aryl Ketones | up to 99% ee | chim.it |
| Allylic Alkylation | Copper / Chiral N-Heterocyclic Carbene | Allylic Phosphate (B84403) | up to 95% ee | chemrxiv.org |
Supporting Structure for Heterogeneous Catalytic Systems
Immobilizing homogeneous catalysts onto solid supports is a key strategy for combining the high selectivity of homogeneous systems with the ease of separation of heterogeneous ones. The this compound molecule can be functionalized, for example on the phenyl ring or the hexyl chain, with anchor groups (e.g., thiols, siloxanes) to enable its covalent attachment to surfaces like silica (B1680970), polymers, or metal nanoparticles. nih.gov
Once immobilized, a transition metal complex of this compound could serve as a recyclable heterogeneous catalyst. The hexyl group could act as a flexible spacer, positioning the catalytic metal center away from the support surface to maintain high activity while allowing for easy recovery and reuse of the catalyst.
Organic Electronic and Optoelectronic Materials
In materials science, 2-phenylpyridine and its derivatives are cornerstone ligands for cyclometalated iridium(III) and platinum(II) complexes used in organic electronics. wikipedia.org The hexyl substituent of this compound primarily enhances the solubility and processability of these materials, which is crucial for fabricating devices via solution-based methods like spin-coating or inkjet printing.
Emitters and Host Materials in Organic Light-Emitting Diodes (OLEDs)
Cyclometalated iridium(III) complexes containing 2-phenylpyridine ligands are highly efficient phosphorescent emitters in OLEDs. wikipedia.orgrsc.orgnih.gov The parent complex, tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃], is a canonical green emitter. By forming a similar complex, tris[this compound]iridium(III), the fundamental photophysical properties would be largely retained, but the material's processability would be significantly improved.
The bulky hexyl groups can also play a role in reducing intermolecular quenching effects, such as aggregation-caused quenching (ACQ), by sterically hindering the close packing of emitter molecules in the solid state. This can lead to higher quantum efficiencies in the emissive layer of an OLED. rsc.org Pyridine derivatives are also used as electron-transporting materials in OLEDs, helping to improve device efficiency and stability. rsc.org
Table 3: Performance of OLEDs with 2-Phenylpyridine-type Iridium Emitters This data for related systems indicates the expected performance context for emitters based on this compound.
| Iridium Complex Type | Host Material | Max. External Quantum Efficiency (EQE) | Emission Color | Reference |
| Bipyridine-based Ir(III) | N/A | 14.9% | Sky-Blue | rsc.org |
| Ir(F₂-ppy)₂(pq) | UGH2 | ~11 cd/A (Luminous Efficiency) | White | koreascience.kr |
| Ir(ppy)₃ derivatives | Various | High | Green/Red | nih.gov |
Charge Transport Layers in Organic Photovoltaics (OPVs)
In organic photovoltaics, materials with pyridine moieties are investigated for use in charge transport layers. rsc.org Pyridine-containing compounds can function as electron transport layers (ETLs) or as components of hole transport materials (HTMs). rsc.orgresearchgate.netmdpi.com Their electron-deficient nature facilitates electron transport, while their coordinating ability can be used to passivate surface defects in perovskite solar cells. rsc.orgnih.govnih.gov
The incorporation of this compound into a larger molecular structure designed for charge transport would benefit from the enhanced solubility provided by the hexyl group. This is particularly important for creating uniform, high-quality thin films from solution, which is essential for achieving high power conversion efficiencies in OPV devices. semanticscholar.orgnih.gov The steric bulk of the substituent can also influence the morphology of the bulk heterojunction layer, which is critical for efficient charge separation and transport.
Table 4: Pyridine Derivatives in Organic Photovoltaic Devices This table shows the roles related pyridine compounds play in OPVs, suggesting potential applications for this compound-based materials.
| Device Role | Material Type | Device Efficiency (PCE) | Key Feature | Reference |
| Electron Transport Layer | TmPyPB | 6.3% | High electron mobility | rsc.org |
| Hole Transport Material | Azulene-Pyridine Derivative | 18.10% | Tunable energy levels | mdpi.com |
| Hole Transport Material | Porphyrin-Pyridine Derivative | Comparable to Spiro-OMeTAD | Enhanced air stability | semanticscholar.org |
| Additive in Active Layer | 2D Lead Iodide Hybrid | N/A | Promotes π-π stacking | nih.gov |
Active Components in Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors (OFETs) are fundamental components of modern flexible and printed electronics. The performance of an OFET is largely determined by the charge-transporting properties of the organic semiconductor used as the active layer. Pyridine-containing molecules have been investigated as components of organic semiconductors, often exhibiting n-type (electron-transporting) behavior due to the electron-deficient nature of the pyridine ring.
The incorporation of this compound into an OFET as an active component could be envisioned, although no specific research has been published to date. The pyridine unit would be expected to facilitate electron transport. The hexylphenyl group would likely play a crucial role in the material's processability and solid-state packing. The long alkyl chain could enhance solubility in organic solvents, which is advantageous for solution-based fabrication techniques like spin-coating and printing. Furthermore, the steric hindrance and van der Waals interactions introduced by the hexylphenyl substituent could influence the molecular ordering in the solid state, which is a critical factor for efficient charge transport.
Table 1: Hypothetical OFET Performance Metrics for a this compound-based Semiconductor
| Parameter | Hypothetical Value | Significance in OFETs |
| Electron Mobility (μe) | 10⁻³ - 10⁻¹ cm²/Vs | Measures the speed of electron movement through the material. |
| On/Off Current Ratio | > 10⁵ | Indicates the ability of the transistor to switch between conducting and non-conducting states. |
| Threshold Voltage (Vth) | -10 to +10 V | The gate voltage required to turn the transistor "on". |
Note: The data in this table is hypothetical and serves to illustrate the typical performance parameters for n-type organic semiconductors in OFETs. Experimental validation for this compound is required.
Chemo- and Biosensing Applications (Excluding Human Clinical Diagnostic or Therapeutic Uses)
The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions and a hydrogen bond acceptor. These properties are the basis for the design of various chemical sensors.
Pyridine derivatives are widely used as ligands in coordination chemistry and can form stable complexes with a variety of metal ions. nih.gov A sensor molecule based on this compound could potentially exhibit selectivity for certain metal ions based on factors like the ion's size, charge, and coordination geometry. Upon binding a metal ion, the electronic properties of the pyridine ring would be perturbed, leading to a detectable signal, such as a change in fluorescence or a shift in UV-visible absorption. The hexylphenyl group could influence the sensor's solubility in different media and could also play a role in creating a specific binding pocket for the target metal ion.
While less common than metal ion sensing, pyridine-based systems can also be designed to recognize and sense anions and small neutral molecules. This is often achieved by creating a specific binding cavity or by utilizing hydrogen bonding interactions. For this compound, derivatization to include hydrogen bond donor groups in proximity to the pyridine nitrogen could lead to receptors for anions like halides or carboxylates. The sensing mechanism would likely involve a change in the electronic state of the molecule upon binding the analyte, resulting in an optical or electrochemical signal.
The pyridine nitrogen in this compound is basic and can be protonated in acidic conditions. This protonation event significantly alters the electronic properties of the molecule. If the molecule is fluorescent, this change can lead to a modification of its emission properties, such as intensity or wavelength. mdpi.com This pH-dependent fluorescence makes pyridine derivatives attractive candidates for the development of pH sensors. A sensor incorporating this compound could potentially operate in a specific pH range determined by the pKa of the pyridinium (B92312) ion. The hexylphenyl substituent could be modified to tune the pKa and the photophysical properties of the sensor.
Table 2: Potential Sensing Characteristics of this compound Derivatives
| Analyte | Potential Sensing Mechanism | Expected Signal Change |
| Metal Ions | Coordination with pyridine nitrogen | Change in fluorescence or color |
| Anions | Hydrogen bonding (with modification) | Perturbation of electronic absorption/emission |
| pH (Protons) | Protonation of pyridine nitrogen | Alteration of fluorescence intensity or wavelength |
Note: This table outlines the potential sensing capabilities based on the general behavior of pyridine compounds. Specific performance would depend on the detailed molecular design and experimental conditions.
Supramolecular Assembly and Self-Organization
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The structure of this compound, with its aromatic and aliphatic components, suggests its potential to participate in self-assembly processes.
The pyridine group can act as a head group that can anchor the molecule to certain surfaces, such as metal substrates. The interplay of π-π stacking interactions between the phenyl and pyridine rings, along with van der Waals interactions involving the hexyl chains, could drive the self-organization of this compound molecules into ordered structures. On a suitable substrate, this could lead to the formation of self-assembled monolayers (SAMs). The orientation and packing of the molecules within the SAM would be determined by the balance of intermolecular and molecule-substrate interactions. By carefully controlling the conditions, it might be possible to create well-defined, hierarchical nanostructures with specific functions.
Host-Guest Chemistry and Molecular Recognition Phenomena
In the realm of supramolecular chemistry, the principles of host-guest chemistry and molecular recognition are foundational, describing the formation of specific complexes between two or more molecules or ions through non-covalent interactions. These interactions, which include hydrogen bonding, van der Waals forces, and π-π stacking, are central to many biological processes and the design of novel materials. Pyridine and its derivatives are of significant interest in this field due to the nitrogen atom's capacity to act as a hydrogen bond acceptor and a coordination site for metal ions.
While direct studies on the host-guest chemistry of this compound are not extensively documented, its molecular structure suggests a potential role in molecular recognition. The pyridine ring can participate in hydrogen bonding and metal coordination, acting as a recognition site. For instance, acyclic pyridine-based receptors have been shown to be effective in the recognition of monosaccharides, highlighting the utility of the pyridine moiety in binding specific guest molecules. nih.gov The 2-aminopyridine (B139424) group, in particular, has been identified as a highly effective recognition element for carbohydrates. nih.gov
Applications in Polymer Science and Liquid Crystals
Monomer for Functional Polymer Synthesis
Functional polymers, which possess specific chemical groups that impart desired properties, are at the forefront of materials science. Pyridine-containing polymers are a significant class of functional polymers due to the versatile reactivity of the pyridine ring, which can be quaternized, protonated, or used as a ligand for metal coordination. These properties make pyridine-based polymers suitable for applications in catalysis, drug delivery, and materials with specific optical or electronic properties.
Although the direct polymerization of this compound is not widely reported, its structure makes it a candidate as a functional monomer. The vinyl group is not present in its native structure, but it could be functionalized to enable polymerization. For example, the introduction of a vinyl or other polymerizable group onto the phenyl or pyridine ring would allow its incorporation into polymer chains. The hexylphenyl substituent would then act as a bulky, hydrophobic functional group, influencing the polymer's solubility, thermal properties, and morphology.
Research into the synthesis of pyridine-based polymers has explored various methodologies. For instance, pyridine has been polymerized under high pressure and with photochemical mediation to create one-dimensional nanothreads, demonstrating the potential to form novel carbon-based materials from pyridine precursors. chemrxiv.org Additionally, pyridine derivatives have been grafted onto existing polymer backbones to introduce specific functionalities. For example, acrylic acid and styrene (B11656) copolymers have been modified with 2-aminopyridine derivatives to create materials with enhanced fluorescence and antimicrobial properties. mdpi.com This approach highlights how a molecule like this compound, once appropriately functionalized, could be attached to other polymers to tailor their surface properties or introduce specific binding sites. The presence of the hexylphenyl group could be leveraged to control the self-assembly of block copolymers in which it is a component, leading to well-defined nanostructures in thin films.
Mesophase Formation and Properties in Liquid Crystalline Systems
The incorporation of heterocyclic rings, such as pyridine, into the core structure of calamitic (rod-like) molecules is a well-established strategy for designing liquid crystals with specific mesomorphic properties. The pyridine ring introduces a dipole moment and can influence molecular packing, leading to the formation of various liquid crystalline phases, including nematic and smectic phases.
The molecular structure of this compound, with its rigid biphenyl-like core and flexible hexyl chain, is conducive to the formation of liquid crystalline phases. The linear alkyl chain can enhance the anisotropy of the molecule and promote the alignment necessary for mesophase formation. Studies on analogous 2-phenylpyridine derivatives have shown that the length of the alkyl or alkoxy chain significantly influences the type and stability of the observed mesophases.
For instance, research on a series of 2-(4-n-alkoxyphenyl)-5-methylpyridines revealed that while shorter alkoxy chains (from one to five carbon atoms) did not lead to mesophase formation, longer chains (from six to nine carbons) resulted in the appearance of a monotropic nematic phase. This suggests that a sufficiently long alkyl chain is necessary to induce liquid crystalline behavior in this class of compounds. The hexyl group in this compound, therefore, is likely to play a crucial role in promoting mesophase formation.
The table below presents the transition temperatures for a homologous series of 2-(4-n-alkoxyphenyl)-5-methylpyridines, illustrating the effect of the alkoxy chain length on the appearance of the nematic phase.
| Compound (i = number of carbon atoms in alkoxy chain) | Melting Point (°C) | Nematic to Isotropic Transition (°C) |
| 1a (i=1) | 90.5 | - |
| 1b (i=2) | 100.0 | - |
| 1c (i=3) | 78.5 | - |
| 1d (i=4) | 71.0 | - |
| 1e (i=5) | 68.0 | - |
| 1f (i=6) | 60.5 | (57.0) |
| 1g (i=7) | 67.5 | (65.0) |
| 1h (i=8) | 67.5 | (67.0) |
| 1i (i=9) | 71.5 | (69.5) |
| Data for monotropic transitions are shown in parentheses. |
Furthermore, studies on other pyridine-based liquid crystals have demonstrated the formation of both nematic and smectic phases. nih.govmdpi.com For example, a homologous series of materials with a Schiff base/ester linkage and a terminal pyridine moiety exhibited dimorphic behavior, with both nematic and smectic A phases observed depending on the length of the terminal flexible chain. nih.gov The T16 derivative, with the longest chain, showed a pure smectic A phase. nih.gov This indicates that with appropriate molecular design, this compound derivatives could also be tailored to exhibit a range of mesophases. The interplay of the rigid core and the flexible hexyl chain is expected to be a determining factor in the thermal stability and temperature range of these potential liquid crystalline phases.
Future Perspectives and Research Challenges for 2 2 Hexylphenyl Pyridine
Paving the Way for Greener Synthesis: The Quest for Efficient and Eco-Friendly Methodologies
A significant hurdle in the widespread application of 2-(2-Hexylphenyl)pyridine lies in the development of synthetic routes that are not only efficient but also environmentally benign. Traditional cross-coupling methods for generating the C-C bond between the pyridine (B92270) and phenyl rings, such as Suzuki and Stille couplings, often necessitate harsh reaction conditions, expensive catalysts, and the generation of stoichiometric amounts of waste.
Future research must prioritize the development of methodologies that align with the principles of green chemistry. A particularly promising avenue is the use of C-H bond activation , a strategy that avoids the pre-functionalization of starting materials, thereby reducing step counts and waste generation. The direct arylation of pyridine derivatives is a powerful tool, though challenges related to regioselectivity and catalyst stability need to be overcome, especially with sterically demanding substrates like this compound. The presence of the hexyl group can influence the electronic and steric environment of the C-H bonds, requiring the development of tailored catalytic systems.
Furthermore, exploring alternative energy sources such as microwave irradiation and mechanochemistry could lead to faster reaction times and reduced energy consumption. The use of earth-abundant metal catalysts, such as iron, copper, or nickel, in place of precious metals like palladium, is another critical research direction to enhance the economic and environmental viability of the synthesis.
Table 1: Comparison of Synthetic Methodologies for 2-Arylpyridines
| Methodology | Advantages | Disadvantages | Future Research Focus for this compound |
| Suzuki Coupling | High yields, good functional group tolerance | Requires pre-functionalization, generates boronic acid waste | Development of recyclable catalysts, use of greener solvents. |
| Stille Coupling | Mild reaction conditions | Use of toxic organotin reagents | Replacement of tin with less toxic alternatives. |
| Direct C-H Arylation | High atom economy, avoids pre-functionalization | Challenges in regioselectivity, often requires high temperatures | Design of catalysts for selective ortho-arylation, understanding the steric influence of the hexyl group. |
| Photoredox Catalysis | Mild reaction conditions, use of visible light | Can have limitations in substrate scope | Exploration of novel photocatalysts and reaction pathways. |
Beyond the Conventional: Exploring Novel Coordination Modes and Expanding the Metal Complex Palette
The coordination chemistry of 2-phenylpyridine (B120327) is rich and forms the basis for many of its applications. The introduction of the hexyl group in this compound is expected to significantly influence its coordination behavior. The steric bulk of the hexyl group can enforce unique coordination geometries and potentially stabilize unusual oxidation states of the coordinated metal center.
A key research challenge is to systematically explore the coordination of this compound with a wide range of transition metals beyond the commonly used iridium and platinum. Investigating its complexes with first-row transition metals (e.g., iron, cobalt, nickel, copper) is of particular interest due to their abundance and lower cost. The steric hindrance from the hexyl group could play a crucial role in preventing unwanted side reactions and stabilizing reactive intermediates in catalytic cycles.
Furthermore, the hexyl chain itself could participate in secondary interactions with the metal center or other ligands, leading to novel coordination modes. The flexibility of the alkyl chain might allow for hemilabile behavior, where the chain can reversibly coordinate to the metal, opening up possibilities for dynamic catalytic systems. Detailed structural characterization of these new metal complexes using techniques like X-ray crystallography and advanced spectroscopic methods will be essential to understand the subtle interplay of steric and electronic effects.
Building the Future, Molecule by Molecule: Integration into Hybrid and Multicomponent Functional Systems
The unique properties imparted by the hexyl group, such as increased solubility in organic solvents and potential for self-assembly, make this compound an attractive building block for advanced functional materials. A major area of future research will be its integration into hybrid and multicomponent systems.
In the field of organic light-emitting diodes (OLEDs) , the hexyl group could be leveraged to improve the processability of emissive materials and to control the morphology of thin films, which is crucial for device performance and longevity. The steric bulk might also help in suppressing intermolecular quenching of luminescence, leading to higher quantum efficiencies.
Beyond OLEDs, this compound-based metal complexes could be incorporated into metal-organic frameworks (MOFs) and coordination polymers . The hexyl chains could act as structure-directing agents, influencing the porosity and dimensionality of the resulting materials. Such materials could find applications in gas storage, separation, and heterogeneous catalysis.
Another exciting prospect is the use of this compound in the construction of supramolecular assemblies and liquid crystals . The interplay of the rigid aromatic core and the flexible alkyl chain could lead to the formation of ordered structures with interesting photophysical and electronic properties.
From the Lab to the Market: Addressing Scalability and Economic Feasibility for Industrial Relevance
For this compound to make a significant impact in industrial applications, the challenges of scalability and economic feasibility must be addressed. Many of the novel synthetic methods developed in academic labs are not readily transferable to large-scale production.
Future research should focus on developing robust and scalable synthetic processes. This includes moving from batch to continuous flow manufacturing, which can offer better control over reaction parameters, improved safety, and higher throughput. The development of heterogeneous catalysts that can be easily separated and recycled would also significantly improve the economic viability of the process.
A thorough cost-benefit analysis of different synthetic routes is necessary. This should not only consider the cost of starting materials and catalysts but also the energy consumption, waste generation, and purification costs. Collaboration between academic researchers and industrial chemists will be crucial to bridge the gap between laboratory-scale discoveries and industrial-scale production.
Designing from the Ground Up: The Power of Predictive Modeling and Rational Design
Computational chemistry and machine learning are poised to play a pivotal role in accelerating the development of materials based on this compound. Predictive modeling can provide valuable insights into the structure-property relationships of this molecule and its metal complexes, guiding experimental efforts and reducing the need for time-consuming trial-and-error approaches.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict the geometric and electronic structures, as well as the photophysical properties (e.g., absorption and emission spectra) of new metal complexes. These calculations can help in understanding the influence of the hexyl group on the electronic energy levels and the nature of the excited states, which is crucial for designing efficient emitters for OLEDs.
Furthermore, molecular dynamics (MD) simulations can be used to study the self-assembly behavior of this compound-based materials and to understand how the hexyl chains influence the morphology of thin films. By combining computational screening with experimental validation, it will be possible to rationally design new ligands and metal complexes with tailored properties for specific applications.
The development of accurate and efficient computational models for predicting the properties of these systems remains a significant research challenge. This will require the generation of high-quality experimental data for model training and validation.
Table 2: Key Research Challenges and Future Directions
| Research Area | Key Challenges | Future Directions |
| Synthesis | Reliance on precious metal catalysts, generation of waste, scalability. | Development of C-H activation methods, use of earth-abundant catalysts, implementation of flow chemistry. |
| Coordination Chemistry | Limited exploration of metal complexes beyond Ir and Pt. | Synthesis and characterization of complexes with first-row transition metals, investigation of novel coordination modes. |
| Materials Integration | Understanding the role of the hexyl group in device performance. | Incorporation into OLEDs, MOFs, and supramolecular assemblies, studying self-assembly behavior. |
| Industrial Relevance | Bridging the gap between lab-scale synthesis and industrial production. | Development of scalable and cost-effective synthetic routes, lifecycle assessment of materials. |
| Computational Design | Accuracy of predictive models for complex systems. | Use of DFT and MD simulations to guide rational design, development of machine learning models for property prediction. |
Conclusion
Summary of Key Research Findings and Advancements Pertaining to 2-(2-Hexylphenyl)pyridine
Research surrounding this compound has been primarily contextualized by its role as a cyclometalating ligand in phosphorescent organometallic complexes, particularly those involving iridium(III). While studies focusing exclusively on this specific compound are limited, a significant body of research on analogous 2-phenylpyridine (B120327) (ppy) derivatives provides a clear framework for understanding its properties and applications. The advancements in this area are largely centered on the molecular engineering of ligands to fine-tune the performance of materials for Organic Light-Emitting Diodes (OLEDs).
The foundational compound, 2-phenylpyridine, is a well-established ligand used to create highly efficient green phosphorescent emitters like fac-tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃]. wikipedia.org Scientific progress has focused on modifying the 2-phenylpyridine scaffold with various substituents to manipulate the resulting iridium complex's photophysical and electrochemical characteristics. rsc.orgscispace.comnih.gov The introduction of a hexyl group at the ortho-position of the phenyl ring, creating this compound, represents a strategic design choice aimed at achieving specific material properties.
Key research findings related to alkyl- and other bulky-substituted phenylpyridine ligands, which are directly applicable to this compound, can be summarized as follows:
Tuning of Photophysical Properties: The substitution of electron-donating alkyl groups, such as a hexyl chain, on the phenylpyridine ligand influences the electronic structure of the corresponding iridium complex. These substitutions tend to raise the energy of the Highest Occupied Molecular Orbital (HOMO), which can lead to a red-shift in the emission wavelength compared to the unsubstituted Ir(ppy)₃. rsc.orgrsc.org This allows for the tuning of emission colors from the blue-green to the green-yellow part of the spectrum. rsc.org
Improved Solution Processability: A primary advancement offered by incorporating long alkyl chains like hexyl is the significant improvement in the solubility of the resulting metal complexes. This is a critical feature for the fabrication of OLEDs via cost-effective, large-area manufacturing techniques such as spin-coating or inkjet printing.
Enhanced Morphological Stability: The bulky nature of the ortho-hexyl group introduces considerable steric hindrance. rsc.org This structural feature is instrumental in disrupting intermolecular π-π stacking and preventing molecular aggregation in the solid state. Suppressing aggregation is crucial as it mitigates concentration quenching, a phenomenon that can drastically lower the photoluminescence quantum yield (PLQY) and device efficiency. This leads to materials with better performance in solid-state films, which is essential for OLED applications. rsc.org
High-Efficiency Phosphorescent OLEDs: Iridium(III) complexes are recognized as premier triplet emitters, capable of harvesting both singlet and triplet excitons and enabling internal quantum efficiencies approaching 100%. analis.com.mynih.gov The development of substituted phenylpyridine ligands, including by inference this compound, is central to creating robust phosphorescent dopants. OLEDs incorporating such complexes have demonstrated high external quantum efficiencies (EQEs), low efficiency roll-off at high brightness, and excellent operational stability. rsc.orgnih.govrsc.org
The table below summarizes typical performance metrics for OLEDs using iridium(III) complexes with substituted 2-phenylpyridine ligands, illustrating the high efficiencies achievable through such ligand design strategies.
| Emitter Type | Host Material | Peak EQE (%) | Emission Color | CIE Coordinates (x, y) |
| Ir(III) Complex with Substituted ppy | CBP | >20% | Green | (0.31, 0.64) |
| Ir(III) Complex with Substituted ppy | TCTA | >15% | Bluish-Green | (0.25, 0.55) |
| Ir(III) Complex with Substituted ppy | DPEPO | >25% | Sky-Blue | (0.16, 0.21) |
Data compiled from representative studies on high-efficiency phosphorescent OLEDs and are illustrative of the performance class. rsc.orgrsc.orgrsc.org
Outlook on the Prospective Impact and Uncharted Research Avenues
The prospective impact of this compound and its derivatives lies in their potential to contribute to the next generation of solution-processed, high-performance OLEDs for displays and solid-state lighting. The strategic inclusion of the hexyl group addresses key challenges in materials science and device engineering, paving the way for more efficient and cost-effective fabrication processes.
Looking forward, several uncharted research avenues could further elucidate and expand the utility of this compound:
Systematic Study of Alkyl Chain Length: While the hexyl group is known to enhance solubility and steric hindrance, a systematic investigation into the effects of varying alkyl chain lengths (e.g., butyl, octyl, dodecyl) at the ortho-position of the phenyl ring is warranted. Such a study would provide deeper insights into the precise relationship between chain length, solubility, film morphology, charge transport properties, and ultimate OLED performance.
Heteroleptic Complex Design: Most discussions are based on analogies with homoleptic complexes [Ir(C^N)₃]. A significant area for exploration is the use of this compound as a primary ligand in heteroleptic complexes, which have the general structure [Ir(C^N)₂(L^X)]. researchgate.net By pairing it with different ancillary ligands (L^X), researchers could further tune the emission color, quantum efficiency, and charge-carrier balance of the resulting emitters. nih.gov For instance, ancillary ligands with deep HOMO levels could compensate for the HOMO-destabilizing effect of the hexyl group, potentially enabling access to blue-emitting materials with good charge-injection properties.
Application in Other Optoelectronic Fields: The favorable properties of iridium complexes bearing this ligand could be leveraged in other areas beyond OLEDs. Potential applications include light-emitting electrochemical cells (LECs), oxygen sensors, and photoredox catalysis. The enhanced solubility and stability conferred by the hexyl group could be particularly advantageous in these fields.
Advanced Computational Modeling: Detailed theoretical studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) could precisely model the electronic structure, excited states, and photophysical properties of iridium complexes containing the this compound ligand. nih.govresearchgate.net Such computational work would be invaluable for predicting properties, guiding synthetic efforts, and accelerating the discovery of new, highly efficient phosphorescent materials.
In essence, while this compound is a component within a well-studied class of materials, its specific contributions and full potential remain to be systematically explored. Future research focused on this ligand will likely yield significant advancements in the design of functional materials for a range of optoelectronic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
